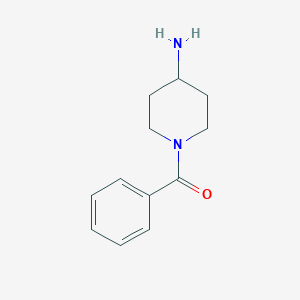
(4-Aminopiperidin-1-yl)(phenyl)methanone
カタログ番号 B138606
分子量: 204.27 g/mol
InChIキー: YMJRDZSVSJUACX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05216165
Procedure details


N-Benzoyl-4-piperidone (45.92 g, 226 mmol) was converted to the oxime by treatment with HONH2.HCl (237 mmol, 16.49 g) in 90 ml of methanol and 90.4 ml of 2.5N NaOH. After stirring overnight, the reaction was concentrated under reduced pressure and three times treated with toluene and reconcentrated to remove the last traces of water. The resulting oxime (57 g) was dissolved in 1L of methanol, treated with 226 ml of 1N HCl and 4 g of PtO2. The mixture was then hydrogenated in a Paar apparatus at 50 psi. After 16.75 h, the catalyst was filtered and the methanol was concentrated in vacuo. Water (100 ml) was then added to the aqueous phase that was then extracted with 7×700 ml of CH2Cl2. The aqueous phase was made basic with 2.5N NaOH and extracted with 5×100 ml of CH2Cl2. The pooled extracts were concentrated in vacuo affording 18.17 g (88.9 mmol, 39% overall yield) of 4-amino-1-benzoylpiperidine as a yellow oil.

[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[NH2:17].Cl>CO.[OH-].[Na+]>[NH2:17][CH:12]1[CH2:13][CH2:14][N:9]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:10][CH2:11]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCC(CC1)=O
|
Step Two
[Compound]
|
Name
|
oxime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
16.49 g
|
|
Type
|
reactant
|
|
Smiles
|
ON.Cl
|
Step Four
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
90.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated under reduced pressure and three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the last traces of water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oxime (57 g) was dissolved in 1L of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 226 ml of 1N HCl and 4 g of PtO2
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 16.75 h
|
|
Duration
|
16.75 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the methanol was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (100 ml) was then added to the aqueous phase that
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with 7×700 ml of CH2Cl2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 5×100 ml of CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The pooled extracts were concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1CCN(CC1)C(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 88.9 mmol | |
| AMOUNT: MASS | 18.17 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
